1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine
Overview
Description
1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Synthesis Analysis
The compound is a metabolite of phenylbutazone . It was prepared from the tautomeric lactone . Microbiological conversion of phenylbutazone with Rhizopus arrhizus Fischer gave 4-hydroxy phenylbutazone in excellent yield .Molecular Structure Analysis
The molecular structure of 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine consists of a pyrazolidine core with two phenyl groups at the 1 and 2 positions, two carbonyl groups at the 3 and 5 positions, and a 3-hydroxybutyl group at the 4 position .Chemical Reactions Analysis
The compound is a metabolite of phenylbutazone and is produced through the microbiological conversion of phenylbutazone with Rhizopus arrhizus Fischer .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives: 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine has been involved in the synthesis of various derivatives, including sulfoxides and sulfones, which have shown significance in different biochemical processes. For instance, the dextrorotatory form of the sulfoxide is one of the metabolites of this compound in humans (Pfister & Häfliger, 1961).
Chemical Properties and Analysis
- Analytical Methods: The compound has been a subject in the development of analytical methods, such as the gas-liquid chromatography (GLC) method for its determination in plasma. This highlights its significance in pharmacokinetics and drug metabolism studies (Midha, McGilveray & Charette, 1974).
Metabolism and Biochemical Studies
- Metabolism Research: Research involving 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine has contributed to understanding its metabolism in humans. For example, a study on feprazone, a related compound, identified its metabolites, providing insights into how similar compounds are processed in the body (Yamaguchi et al., 1979).
Pharmaceutical Research
- Drug Development: The compound has been used in the synthesis of pharmaceutical derivatives with various biological activities, such as antiarrhythmic, sedative, and antiplatelet properties. This indicates its potential as a precursor in drug development (Bruno et al., 1990).
Structural and Mechanistic Studies
- Mechanism of Action Studies: Studies involving derivatives of this compound have been conducted to understand their structure-activity relationship and mechanisms of action, particularly in antitubercular applications. Such research is crucial for developing targeted therapeutic agents (Samala et al., 2014).
properties
IUPAC Name |
4-(3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYQSFRNGSEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972248 | |
Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine | |
CAS RN |
568-76-3 | |
Record name | 4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Hydroxyphenylbutazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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